1-Acetyl-4-bromo-3(5)-heptafluoropropyl-5(3)-phenylpyrazole
Overview
Description
1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole is a chemical compound with the molecular formula C14H8BrF7N2O . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole consists of a pyrazole ring substituted with an acetyl group, a bromo group, a heptafluoropropyl group, and a phenyl group .Scientific Research Applications
Synthesis and Derivative Formation
1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole serves as a foundational compound in the synthesis of various derivatives. Research indicates that manipulating this compound through specific reaction conditions can yield mono- and dibromo-derivatives, highlighting its versatility in organic synthesis. The creation of O-acetyl derivatives through treatment with acetic anhydride is a notable example of its potential in forming structurally diverse compounds. The detailed spectroscopic data provided for these derivatives emphasize the precision and complexity involved in these synthesis processes (Nedzelskytė et al., 2007).
Heterocyclic Chemistry and Antimicrobial Activity
In heterocyclic chemistry, 1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole plays a critical role in the synthesis of pyrazol-5-yl and 1,2,4-triazol-5-ylhydrazonyl chlorides. These compounds are pivotal for developing new heterocyclic derivatives, demonstrating the compound's importance in expanding the breadth of chemical entities. Furthermore, some derivatives synthesized from this compound have shown promising antimicrobial properties, particularly against pathogenic fungi and bacteria, indicating potential pharmaceutical applications (Elnagdi et al., 1980) (Farag et al., 2008).
Structural and Reactivity Studies
The compound's involvement in forming fused pyrazoles and pyrazolo[1,5-a]pyrimidines, achieved through reactions with various reagents, signifies its utility in studying the structure and reactivity of nitrogen-containing heterocycles. This not only contributes to fundamental chemical knowledge but also paves the way for creating more complex molecules with potential applications in material science and pharmacology (Hammouda et al., 1984).
Properties
IUPAC Name |
1-[4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenylpyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF7N2O/c1-7(25)24-10(8-5-3-2-4-6-8)9(15)11(23-24)12(16,17)13(18,19)14(20,21)22/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGAUBDQHKZYTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C(C(C(F)(F)F)(F)F)(F)F)Br)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF7N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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